molecular formula C15H16FN3O2 B12239225 2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12239225
M. Wt: 289.30 g/mol
InChI Key: LWAXQVIPGOWCHC-UHFFFAOYSA-N
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Description

2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluoropyrimidine moiety and two methoxy groups attached to the tetrahydroisoquinoline core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyrimidine intermediate, which is then coupled with the tetrahydroisoquinoline derivative. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are carefully controlled to optimize the yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted tetrahydroisoquinoline derivatives .

Scientific Research Applications

2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Fluoropyrimidin-4-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the fluoropyrimidine and dimethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H16FN3O2

Molecular Weight

289.30 g/mol

IUPAC Name

2-(5-fluoropyrimidin-4-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C15H16FN3O2/c1-20-13-5-10-3-4-19(8-11(10)6-14(13)21-2)15-12(16)7-17-9-18-15/h5-7,9H,3-4,8H2,1-2H3

InChI Key

LWAXQVIPGOWCHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=NC=NC=C3F)OC

Origin of Product

United States

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